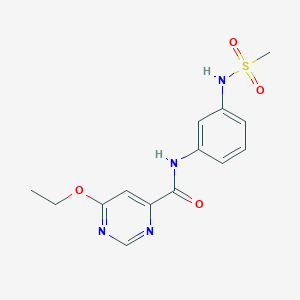![molecular formula C17H19N3O3S B2392622 N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1110833-14-1](/img/structure/B2392622.png)
N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring, a carboxamide group, and a methoxyethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the carboxamide group through a series of reactions involving amide bond formation. The methoxyethyl carbamoyl group can be introduced using carbamoylation reactions, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide: shares similarities with other pyridine derivatives that contain carboxamide and methoxyethyl groups.
This compound: can be compared to compounds like this compound, which have similar functional groups but different structural arrangements.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for multiple fields of study.
Properties
IUPAC Name |
N-[2-(2-methoxyethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-11-10-18-15(21)12-6-3-4-8-14(12)20-16(22)13-7-5-9-19-17(13)24-2/h3-9H,10-11H2,1-2H3,(H,18,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSAVRQDAGGRRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2392543.png)
![2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2392544.png)


![4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2392550.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2392551.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate](/img/structure/B2392552.png)

![8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392554.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2392556.png)
![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392557.png)



